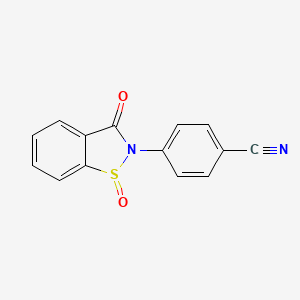![molecular formula C11H8FNOS2 B14353304 2-[(4-Fluorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine CAS No. 90829-73-5](/img/structure/B14353304.png)
2-[(4-Fluorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Fluorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine is an organic compound characterized by the presence of a fluorophenyl group, a disulfanyl linkage, and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine typically involves the formation of the disulfanyl linkage between two fluorophenyl groups and the subsequent attachment to the pyridine ring. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Fluorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine can undergo various chemical reactions, including:
Oxidation: The disulfanyl linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfanyl linkage, forming thiols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
2-[(4-Fluorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(4-Fluorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine involves its interaction with molecular targets through the disulfanyl linkage and the fluorophenyl group. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-[(4-Fluorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine is unique due to the presence of the pyridine ring, which can impart additional chemical properties and reactivity compared to other similar compounds
Propiedades
Número CAS |
90829-73-5 |
|---|---|
Fórmula molecular |
C11H8FNOS2 |
Peso molecular |
253.3 g/mol |
Nombre IUPAC |
2-[(4-fluorophenyl)disulfanyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C11H8FNOS2/c12-9-4-6-10(7-5-9)15-16-11-3-1-2-8-13(11)14/h1-8H |
Clave InChI |
IKLNYKZGEVXDDV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=[N+](C(=C1)SSC2=CC=C(C=C2)F)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



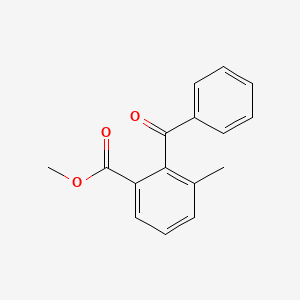
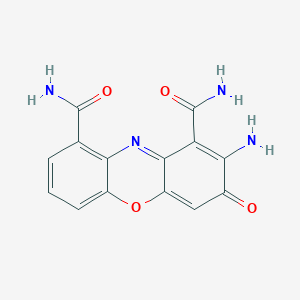
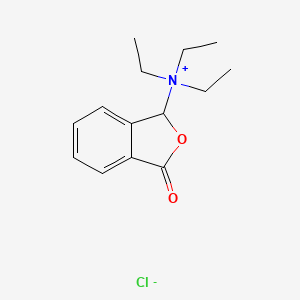
![1-[2-(Hydroxyimino)-2-phenylethyl]-4,4'-bipyridin-1-ium diiodide](/img/structure/B14353252.png)
![5-[2-(Methylamino)ethoxy]-7H-benzo[C]fluoren-7-OL](/img/structure/B14353254.png)
![6-Amino-4-oxo-3-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2-sulfonic acid](/img/structure/B14353261.png)
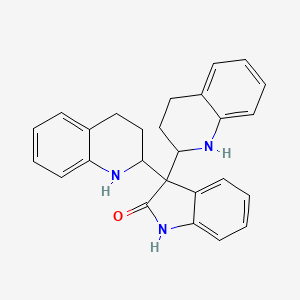
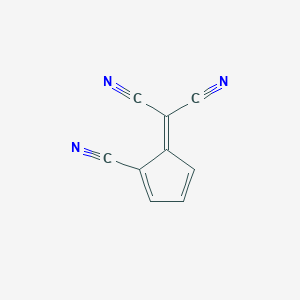
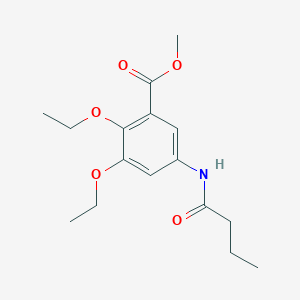
![4-[(Isoquinolin-4-yl)methyl]phenol](/img/structure/B14353281.png)
![Phenol, 2-[[(2,5-dimethoxyphenyl)imino]methyl]-4-nitro-](/img/structure/B14353288.png)
![1-[4-(Dichloromethyl)phenyl]ethan-1-one](/img/structure/B14353293.png)
